Cas no 750613-06-0 ((Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide)

(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide structure
750613-06-0 structure
Product name:(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide
CAS No:750613-06-0
MF:C25H27N3O6
MW:465.498386621475
CID:5960696
PubChem ID:97683850

(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 750613-06-0
    • (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide
    • EN300-26607945
    • Z56591092
    • 3-(1,3-dioxaindan-5-yl)-2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide
    • Inchi: 1S/C25H27N3O6/c1-3-31-22-14-20(28-7-9-30-10-8-28)23(32-4-2)13-19(22)27-25(29)18(15-26)11-17-5-6-21-24(12-17)34-16-33-21/h5-6,11-14H,3-4,7-10,16H2,1-2H3,(H,27,29)/b18-11-
    • InChI Key: KTVOJCKTEMULPR-WQRHYEAKSA-N
    • SMILES: O1CCN(C2C=C(C(=CC=2OCC)NC(/C(/C#N)=C\C2C=CC3=C(C=2)OCO3)=O)OCC)CC1

Computed Properties

  • Exact Mass: 465.18998559g/mol
  • Monoisotopic Mass: 465.18998559g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 761
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 102Ų

(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26607945-0.05g
3-(1,3-dioxaindan-5-yl)-2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide
750613-06-0 95.0%
0.05g
$246.0 2025-03-20

(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide Related Literature

Additional information on (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide

Recent Advances in the Study of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide (CAS: 750613-06-0)

The compound (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide (CAS: 750613-06-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the compound's role as a potent inhibitor of specific kinase pathways, particularly those involved in inflammatory and oncogenic signaling. The presence of the benzodioxole and morpholine moieties in its structure suggests a high affinity for binding to key regulatory proteins, making it a promising candidate for drug development. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its binding interactions and optimize its pharmacological properties.

In vitro and in vivo studies have demonstrated that (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide exhibits significant anti-proliferative effects against a range of cancer cell lines, including those resistant to conventional therapies. Mechanistic studies suggest that the compound induces apoptosis through the modulation of the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell survival and proliferation. Additionally, its ability to cross the blood-brain barrier has sparked interest in its potential applications for treating neurological disorders.

The synthesis of this compound has also been a focal point of recent research. Novel synthetic routes have been developed to improve yield and purity, with particular emphasis on green chemistry principles to minimize environmental impact. These advancements have facilitated the production of derivatives for structure-activity relationship (SAR) studies, which are crucial for identifying more potent and selective analogs.

Despite these promising findings, challenges remain in the clinical translation of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the development of this compound into a viable therapeutic agent.

In conclusion, (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide represents a promising scaffold for the development of novel therapeutics targeting kinase-dependent diseases. Continued research into its mechanisms of action and optimization of its pharmacological profile will be critical for realizing its full potential in clinical settings.

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